Eglumine

説明

特性

IUPAC Name |

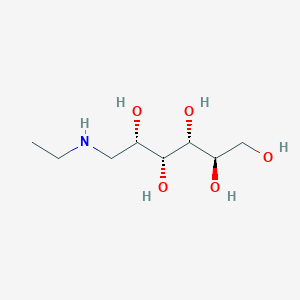

(2R,3R,4R,5S)-6-(ethylamino)hexane-1,2,3,4,5-pentol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H19NO5/c1-2-9-3-5(11)7(13)8(14)6(12)4-10/h5-14H,2-4H2,1H3/t5-,6+,7+,8+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKXCHOUDIPZROZ-LXGUWJNJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCC(C(C(C(CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCNC[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H19NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30161956 | |

| Record name | Eglumine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30161956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14216-22-9 | |

| Record name | N-Ethylglucamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14216-22-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Eglumine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014216229 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Eglumine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30161956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-deoxy-1-(ethylamino)-D-glucitol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.597 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | EGLUMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K94D9J0608 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide on the Role and Function of Meglumine in Pharmaceutical Formulations

Initial Note: Research indicates that "Eglumine" is not a recognized compound in pharmaceutical science. It is highly probable that the intended subject of inquiry is Mthis compound , an important excipient used extensively in drug development. This guide will focus on the properties and functions of Mthis compound. It is important to note that Mthis compound itself does not possess a pharmacological "mechanism of action" in the traditional sense, as it is considered a pharmacologically inactive substance. Its primary role is to enhance the properties of the active pharmaceutical ingredient (API).

Introduction to Mthis compound

Mthis compound is a sugar alcohol derived from glucose, specifically an N-methyl derivative of glucamine.[1][2] It is a white to slightly yellow-colored crystalline powder that is odorless or has a slight odor.[3][4] Mthis compound is widely utilized in the pharmaceutical industry as an excipient, a substance formulated alongside the active ingredient of a medication.[5][6] Its primary functions are to act as a solubilizing agent and a pH-adjusting (buffering) agent.[4][7]

Physicochemical Properties of Mthis compound

The utility of mthis compound in pharmaceutical formulations stems from its unique physicochemical properties.

| Property | Value | References |

| Chemical Formula | C7H17NO5 | [2][5] |

| Molar Mass | 195.215 g·mol−1 | [2] |

| Appearance | White to faintly yellowish-white crystalline powder | [3][7] |

| Solubility | Freely soluble in water, sparingly soluble in alcohol, practically insoluble in dichloromethane and chloroform. | [7][8] |

| Melting Point | 128-132 °C | [8] |

| pKa | 9.52 | [2] |

Core Function as a Pharmaceutical Excipient

Mthis compound's primary role in drug formulation is to improve the solubility and stability of active pharmaceutical ingredients.[9][10] Many APIs are poorly soluble in water, which can limit their bioavailability and therapeutic efficacy.[9] Mthis compound addresses this challenge through two main functions:

-

Salt Formation: As an organic base, mthis compound can form stable salts with acidic APIs.[1][10] This salt formation often dramatically increases the aqueous solubility of the API, which is crucial for parenteral (injectable) and other liquid dosage forms.[9]

-

pH Adjustment: Mthis compound is used as a buffering agent to modify the pH of a formulation.[6][7] This can create a more favorable environment for API solubility and stability, preventing degradation and extending the shelf life of the product.[9]

Visualization of Mthis compound's Function

The following diagram illustrates the role of mthis compound in enhancing the solubility of an acidic active pharmaceutical ingredient (API).

Caption: Role of Mthis compound in API Solubilization.

Applications in Drug Formulations

Mthis compound is a versatile excipient found in a wide range of pharmaceutical products:

-

Parenteral Formulations: Due to its excellent ability to solubilize APIs and its low toxicity, mthis compound is frequently used in injectable and intravenous formulations.[8][11]

-

Oral Solids: It is also used in tablets and other solid dosage forms to enhance the dissolution rate of the API in the gastrointestinal tract, thereby improving bioavailability.[9][10]

-

Diagnostic Imaging: Mthis compound is a key component in many radiopaque contrast agents used for X-ray and other imaging procedures.[5][9] It forms soluble and well-tolerated salts with iodinated compounds.[2]

Role in Specific Drug Products

While mthis compound itself is inactive, it is an essential component of several well-known drugs where it is combined with an active moiety. In these cases, the mechanism of action is that of the API, not the mthis compound.

Mthis compound Antimoniate

Mthis compound antimoniate is a drug used to treat leishmaniasis, a parasitic disease.[12] The active component is the pentavalent antimony. The mthis compound component serves to form a soluble and stable salt of the antimonial compound. The mechanism of action of mthis compound antimoniate is complex and not fully elucidated but is believed to involve:

-

Inhibition of Parasite Metabolism: It is thought to interfere with the glycolytic pathway and ATP production of the Leishmania parasite.[12][13][14]

-

Induction of Oxidative Stress: The drug may generate reactive oxygen species (ROS) within the parasite, leading to cellular damage and death.[13][14]

-

Modulation of Host Immune Response: It may enhance the ability of the host's macrophages to kill the parasites.[12][13]

Visualization of Mthis compound Antimoniate's Proposed Mechanism

Caption: Proposed Mechanism of Mthis compound Antimoniate.

Flunixin Mthis compound

Flunixin mthis compound is a non-steroidal anti-inflammatory drug (NSAID) used primarily in veterinary medicine. The active drug is flunixin, and mthis compound is used to create a soluble salt for injection. The mechanism of action of flunixin is the inhibition of cyclooxygenase (COX) enzymes (both COX-1 and COX-2).[15] This blockage prevents the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever.[15][16]

Visualization of Flunixin Mthis compound's Mechanism

Caption: Mechanism of Action of Flunixin.

Experimental Protocols for Characterization

As an excipient, the experimental evaluation of mthis compound focuses on its physicochemical properties and its impact on the formulation, rather than on pharmacological activity.

Solubility Enhancement Studies

-

Objective: To quantify the increase in API solubility in the presence of mthis compound.

-

Methodology:

-

Prepare supersaturated solutions of the API in a series of buffered aqueous solutions with increasing concentrations of mthis compound.

-

Equilibrate the solutions at a constant temperature (e.g., 25°C or 37°C) for a specified period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Filter the solutions to remove undissolved solids.

-

Analyze the concentration of the dissolved API in the filtrate using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Plot the API solubility as a function of mthis compound concentration to determine the extent of solubility enhancement.

-

pH-Solubility Profile

-

Objective: To determine the effect of pH on the solubility of an API in the presence of mthis compound.

-

Methodology:

-

Prepare a series of buffers across a relevant physiological pH range (e.g., pH 2 to 10).

-

For each pH, determine the equilibrium solubility of the API with and without a fixed concentration of mthis compound, following the procedure for solubility enhancement studies.

-

Plot the solubility of the API against pH for both conditions to visualize the impact of mthis compound on the pH-solubility profile.

-

Solid-State Characterization of API-Mthis compound Salts

-

Objective: To confirm the formation of a new salt and characterize its solid-state properties.

-

Methodology:

-

Prepare the API-mthis compound salt, typically by reacting stoichiometric amounts of the API and mthis compound in a suitable solvent, followed by crystallization or evaporation.

-

Analyze the resulting solid using techniques such as:

-

X-Ray Powder Diffraction (XRPD): To identify the crystalline structure and confirm it is different from the individual components.

-

Differential Scanning Calorimetry (DSC): To determine the melting point and thermal behavior of the salt.

-

Thermogravimetric Analysis (TGA): To assess thermal stability and solvent/water content.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To observe changes in vibrational bands indicative of salt formation.

-

-

Conclusion

Mthis compound is a critical excipient in modern pharmaceutical development, although it does not have a direct mechanism of action on the human body. Its value lies in its ability to significantly improve the physicochemical properties of active pharmaceutical ingredients, particularly their solubility and stability. By forming salts and adjusting the pH of formulations, mthis compound enables the effective delivery of a wide range of therapeutic agents. Understanding the function and properties of mthis compound is therefore essential for researchers and professionals in the field of drug formulation and development.

References

- 1. Mthis compound: Properties and Pharmaceutical Applications_Chemicalbook [chemicalbook.com]

- 2. Mthis compound - Wikipedia [en.wikipedia.org]

- 3. Mthis compound CAS#: 6284-40-8 [m.chemicalbook.com]

- 4. Mthis compound | 6284-40-8 [chemicalbook.com]

- 5. Articles [globalrx.com]

- 6. pharmaexcipients.com [pharmaexcipients.com]

- 7. Mthis compound - Actylis Lab Solutions [actylislab.com]

- 8. phexcom.com [phexcom.com]

- 9. nbinno.com [nbinno.com]

- 10. nbinno.com [nbinno.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. What is Mthis compound Antimoniate used for? [synapse.patsnap.com]

- 13. What is the mechanism of Mthis compound Antimoniate? [synapse.patsnap.com]

- 14. nbinno.com [nbinno.com]

- 15. Flunixin Mthis compound | C21H28F3N3O7 | CID 39212 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. youtube.com [youtube.com]

An In-depth Technical Guide to the Synthesis and Chemical Properties of N-Ethyl-D-Glucamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Ethyl-D-glucamine is a synthetic amino sugar derivative of D-glucose with significant applications in the pharmaceutical and chemical industries.[1][2][3] Its versatile properties, including its roles as a buffering agent, a metal ion chelator, and a pharmaceutical excipient, stem from its unique molecular structure combining a linear glucitol backbone with a secondary amine.[1][3][4][5] This technical guide provides a comprehensive overview of the synthesis of N-Ethyl-D-glucamine, its key chemical and physical properties, and detailed experimental protocols. Particular emphasis is placed on its synthesis via reductive amination, its buffering capacity, and its chelating behavior.

Introduction

N-Ethyl-D-glucamine, also known as Eglumine, is a polyhydroxylated secondary amine.[6] Structurally, it is derived from D-glucose by the replacement of the anomeric hydroxyl group with an ethylamino group, followed by the reduction of the entire sugar moiety to a linear hexitol. This structure imparts high water solubility, low toxicity, and the ability to form stable complexes with various molecules and ions.[1][3] These characteristics make it a valuable compound in diverse applications, including as a stabilizing agent in drug formulations, a biological buffer in biochemical assays, and a chelating agent for metal ions.[2][4][5][7] This guide aims to provide a detailed technical resource for professionals working with or considering the use of N-Ethyl-D-glucamine in their research and development endeavors.

Synthesis of N-Ethyl-D-Glucamine

The most common and efficient method for the synthesis of N-Ethyl-D-glucamine is the reductive amination of D-glucose with ethylamine.[2] This one-pot reaction involves the initial formation of an imine or Schiff base between the aldehyde group of the open-chain form of glucose and ethylamine, which is then subsequently reduced to the corresponding secondary amine.

dot

Experimental Protocol: Reductive Amination of D-Glucose with Ethylamine

This protocol describes a representative lab-scale synthesis of N-Ethyl-D-glucamine.

Materials:

-

D-Glucose

-

Ethylamine (70% in water)

-

Sodium borohydride (NaBH₄)

-

Methanol

-

Ethanol

-

Activated Carbon

-

Deionized water

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve D-glucose in deionized water.

-

Addition of Ethylamine: To the glucose solution, add an aqueous solution of ethylamine. The reaction mixture is stirred at room temperature.

-

Reduction: The flask is cooled in an ice bath, and sodium borohydride is added portion-wise to the stirred solution, maintaining the temperature below a designated point. The reaction is then allowed to proceed at room temperature for several hours.

-

Work-up: The reaction is quenched by the slow addition of acid (e.g., dilute HCl) until the effervescence ceases. The solvent is then removed under reduced pressure.

-

Purification: The crude product is purified by recrystallization from a suitable solvent system, such as ethanol-water. The crude solid is dissolved in hot ethanol, treated with activated carbon to remove colored impurities, filtered hot, and then water is added to the filtrate to induce crystallization upon cooling.

-

Isolation and Drying: The crystalline product is collected by vacuum filtration, washed with cold ethanol, and dried under vacuum to yield pure N-Ethyl-D-glucamine.

Chemical and Physical Properties

N-Ethyl-D-glucamine is a white to off-white crystalline powder with a sweet taste.[2] It is stable under normal laboratory conditions but is hygroscopic.[8][9]

Physical Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₁₉NO₅ | [2] |

| Molecular Weight | 209.24 g/mol | [10] |

| Melting Point | 133-142 °C | [2][10] |

| Appearance | White to off-white crystalline powder | [2] |

| Solubility | Highly soluble in water and ethanol; Insoluble in ether and chloroform. | [2] |

| Optical Rotation | [α]²⁰/D ≈ -17° (c=1 in H₂O) |

Chemical Properties

-

pKa: The predicted pKa value for the protonated amine is approximately 9.5-10.5, making it a useful buffer in the physiological pH range.

-

Buffering Capacity: Due to the presence of the secondary amine, N-Ethyl-D-glucamine can act as a buffer, resisting changes in pH.[1][4] This property is crucial for its use in pharmaceutical formulations and biochemical assays to maintain a stable pH environment.[2][3]

-

Chelating Activity: The multiple hydroxyl groups and the nitrogen atom of the amino group allow N-Ethyl-D-glucamine to act as a multidentate ligand, capable of chelating various metal ions.[1][3][7] This property is exploited in applications such as drug delivery and as a sequestering agent.[5]

dot

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum of N-Ethyl-D-glucamine in D₂O would be expected to show a triplet for the methyl protons of the ethyl group, a quartet for the methylene protons of the ethyl group, and a series of complex multiplets for the protons of the glucitol backbone.

-

¹³C NMR: The carbon NMR spectrum would display distinct signals for the two carbons of the ethyl group and the six carbons of the glucitol chain.

Infrared (IR) Spectroscopy

The IR spectrum of N-Ethyl-D-glucamine would exhibit characteristic absorption bands:

-

A broad band in the region of 3300-3500 cm⁻¹ corresponding to O-H and N-H stretching vibrations.

-

Bands in the 2850-2960 cm⁻¹ region due to C-H stretching.

-

A band around 1050-1150 cm⁻¹ attributed to C-O stretching of the alcohol groups.

Mass Spectrometry

The mass spectrum of N-Ethyl-D-glucamine would show a molecular ion peak [M+H]⁺ at m/z 210.13, corresponding to its molecular weight of 209.24 g/mol . Fragmentation patterns would likely involve the loss of water molecules from the polyol chain and cleavage of the C-C and C-N bonds.

Applications in Research and Drug Development

N-Ethyl-D-glucamine's favorable chemical and physical properties have led to its use in several areas:

-

Pharmaceutical Formulations: It serves as an excipient to enhance the solubility and stability of active pharmaceutical ingredients (APIs).[3] Its buffering capacity helps maintain the desired pH of liquid formulations.[2]

-

Biochemical Research: It is used as a non-interfering biological buffer in various enzymatic assays and cell culture media.[3][4]

-

Chelating Agent: Its ability to chelate metal ions is utilized in detoxification, as a contrast agent in medical imaging, and to prevent metal-catalyzed degradation of drugs.[1][5]

-

Chemical Synthesis: The polyol and amine functionalities make it a versatile starting material for the synthesis of more complex molecules and polymers.[7]

Conclusion

N-Ethyl-D-glucamine is a valuable and versatile compound with a well-established synthetic route and a range of useful chemical properties. Its roles as a buffering agent, chelator, and pharmaceutical excipient are directly linked to its polyhydroxylated amino alcohol structure. The detailed information provided in this technical guide, including synthetic protocols and property data, should serve as a valuable resource for researchers and professionals in the fields of chemistry, biochemistry, and drug development. Further research into its applications, particularly in the areas of drug delivery and bioconjugation, is likely to expand its utility in the future.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. N-Ethyl-D-Glucamine BP EP USP CAS 14216-22-9 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]

- 3. chemimpex.com [chemimpex.com]

- 4. CheMondis Marketplace [chemondis.com]

- 5. nbinno.com [nbinno.com]

- 6. This compound | C8H19NO5 | CID 84266 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. nbinno.com [nbinno.com]

- 8. N-Ethyl-D-glucamine | 14216-22-9 [chemicalbook.com]

- 9. westliberty.edu [westliberty.edu]

- 10. N-Ethyl- D -glucamine = 98.0 14216-22-9 [sigmaaldrich.com]

Eglumine as a Pharmaceutical Excipient: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eglumine, also known as N-ethyl-D-glucamine, is an amino sugar derivative of glucose that is gaining attention as a versatile pharmaceutical excipient.[1] Structurally similar to the well-established excipient mthis compound (N-methyl-D-glucamine), this compound serves as an organic base and can be used as a solubilizing agent, stabilizer, and pH-adjusting agent in a variety of pharmaceutical formulations.[2][3][4] Its primary application lies in its ability to form stable salts with acidic active pharmaceutical ingredients (APIs), thereby enhancing their aqueous solubility and improving their biopharmaceutical properties. This technical guide provides a comprehensive overview of the core properties of this compound, its applications in drug formulation, and detailed experimental protocols for its effective utilization.

Note on available data: While the use of this compound is conceptually similar to mthis compound, there is a comparative scarcity of published, quantitative data specifically for this compound. Therefore, where specific data for this compound is not available, data for its close analog, mthis compound, will be presented to illustrate the principles and potential performance of this compound. This approach is taken to provide a comprehensive and practical guide for researchers.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is fundamental to its successful application in drug formulation. These properties are summarized in the table below.

| Property | Value | Reference |

| Chemical Name | (2R,3R,4R,5S)-6-(ethylamino)hexane-1,2,3,4,5-pentol | [1] |

| Synonyms | N-Ethyl-D-glucamine, N-ethylglucamine | [1] |

| Molecular Formula | C8H19NO5 | [1] |

| Molecular Weight | 209.24 g/mol | [1] |

| Appearance | White to off-white crystalline powder | [3] |

| Melting Point | Approximately 138 °C | |

| Solubility | Soluble in water | [3] |

| pKa | Estimated to be similar to mthis compound's pKa of ~9.6 |

Mechanism of Action: Solubility Enhancement through Salt Formation

The primary mechanism by which this compound enhances the solubility of poorly water-soluble acidic drugs is through the formation of a more soluble salt. This process involves an acid-base reaction between the acidic functional group of the API (e.g., a carboxylic acid) and the basic amine group of this compound.

The formation of a stable salt is largely governed by the difference in the pKa values of the API and the counterion (this compound). A general rule of thumb in salt screening is that a pKa difference (ΔpKa) of at least 3 units between the base (this compound) and the acid (API) is likely to result in the formation of a stable salt.

Caption: Mechanism of solubility enhancement via salt formation with this compound.

Quantitative Data on Solubility Enhancement

As previously noted, specific quantitative data for this compound is limited. The following table provides an illustrative example of solubility enhancement achieved with the analogous compound, mthis compound, for the poorly water-soluble drug p-Methoxycinnamic Acid. This demonstrates the potential magnitude of solubility increase that can be expected when using amino sugar excipients like this compound.

| Compound | Intrinsic Solubility (mg/mL) | Solubility with Mthis compound (mg/mL) | Fold Increase |

| p-Methoxycinnamic Acid | 0.0799 | 0.2724 | 3.4 |

Data adapted from a study on mthis compound.

Experimental Protocols

This section provides detailed, adaptable protocols for key experiments involving the use of this compound in drug formulation.

Protocol for Salt Screening with this compound

This protocol outlines a general procedure for screening the potential of this compound to form a salt with a new acidic API.

Caption: A typical workflow for screening salt formation between an acidic API and this compound.

Methodology:

-

Preparation of Solutions:

-

Prepare a saturated or near-saturated solution of the acidic API in a suitable organic solvent (e.g., methanol, ethanol, or acetone).

-

Prepare a separate solution of this compound in the same solvent at an equimolar concentration to the API solution.

-

-

Mixing and Observation:

-

Slowly add the this compound solution to the API solution with constant stirring.

-

Observe for the formation of a precipitate. If a precipitate forms immediately, it is a strong indication of salt formation.

-

If no precipitate forms, allow the mixed solution to stand at room temperature or in a refrigerator to induce crystallization.

-

-

Isolation and Characterization:

-

If a solid is formed, isolate it by filtration and wash with a small amount of the cold solvent.

-

Dry the solid under vacuum.

-

Characterize the solid using techniques such as Differential Scanning Calorimetry (DSC) to determine the melting point, Powder X-ray Diffraction (PXRD) to assess crystallinity, and Fourier-Transform Infrared (FTIR) spectroscopy to identify changes in functional group vibrations indicative of salt formation.

-

Protocol for Determining Solubility Enhancement

This protocol describes how to quantify the increase in aqueous solubility of an API after forming a salt with this compound.

Methodology:

-

Preparation of Samples:

-

Prepare separate suspensions of the free acidic API and the prepared API-eglumine salt in a series of aqueous buffers with different pH values (e.g., pH 2, 4, 6, 7.4, 8). Ensure an excess of solid is present in each suspension to achieve saturation.

-

-

Equilibration:

-

Agitate the suspensions at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Analysis:

-

After equilibration, filter the samples through a suitable membrane filter (e.g., 0.22 µm) to remove undissolved solids.

-

Dilute the filtrate with a suitable solvent.

-

Quantify the concentration of the API in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

-

Data Analysis:

-

Plot the solubility of the API (in mg/mL or µg/mL) as a function of pH for both the free acid and the this compound salt.

-

Calculate the fold increase in solubility at each pH by dividing the solubility of the salt by the solubility of the free acid.

-

Protocol for Accelerated Stability Testing of an this compound-Containing Formulation

This protocol provides a framework for assessing the stability of a liquid formulation containing an API solubilized with this compound.

Caption: Workflow for an accelerated stability study of a formulation containing this compound.

Methodology:

-

Formulation Preparation:

-

Prepare the final liquid formulation containing the API, this compound, and any other necessary excipients.

-

Package the formulation in the intended final container-closure system.

-

-

Storage Conditions:

-

Place the packaged samples in a stability chamber set to accelerated conditions, typically 40°C ± 2°C and 75% RH ± 5% RH.

-

-

Sampling and Testing:

-

At predetermined time points (e.g., initial, 1 month, 3 months, and 6 months), remove samples from the stability chamber.

-

Perform a battery of tests, including:

-

Assay: Quantify the amount of the API remaining in the formulation.

-

Related Substances/Degradation Products: Identify and quantify any new impurities that have formed.

-

pH: Measure the pH of the solution.

-

Physical Appearance: Visually inspect for any changes in color, clarity, or for the formation of precipitates.

-

-

-

Data Evaluation:

-

Compare the results at each time point to the initial results and to the established specifications for the product.

-

Significant changes in any of the tested parameters may indicate instability and will inform the determination of the product's shelf life.

-

Conclusion

This compound presents a promising option for formulators seeking to enhance the solubility and stability of acidic APIs. Its mechanism of action through salt formation is a well-established and effective strategy in pharmaceutical development. While specific quantitative data for this compound is still emerging, the extensive data available for its close analog, mthis compound, provides strong evidence of its potential. The experimental protocols provided in this guide offer a practical framework for researchers to effectively evaluate and utilize this compound in their drug formulation projects. As with any excipient, thorough characterization and stability testing are crucial to ensure the development of a safe, effective, and stable final drug product.

References

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The term "Eglumine" in biochemical and pharmaceutical literature primarily refers to N-ethyl-D-glucamine.[1] It is a derivative of sorbitol where a hydroxyl group is replaced by an ethylamino group. While the user's query focuses on the primary research applications of this compound, a comprehensive review of scientific literature reveals that this compound itself is not typically the subject of standalone biochemical research. Instead, it is most frequently utilized as a counter-ion to form stable salts with active pharmaceutical ingredients (APIs). This guide, therefore, aims to clarify the role of this compound and to detail the biochemical applications of compounds with which it is commonly associated or confused, such as Nitroxinil this compound, Mthis compound, and Imeglimin.

The Role of this compound as an Excipient

This compound's primary function in a pharmaceutical context is to act as a solubilizing agent and to form salts with acidic drug molecules. This formulation strategy can enhance the stability, bioavailability, and handling properties of the API. As a standalone entity, there is a notable absence of primary research literature detailing its specific biochemical signaling pathways or mechanisms of action. Its biochemical role is largely inert, serving to facilitate the delivery and performance of the active drug component.

Primary Research Applications of this compound-Containing Compounds and Similar Molecules

The following sections will delve into the biochemistry of compounds that are often associated with the term "this compound," providing data, experimental insights, and pathway diagrams where the information is available.

Nitroxinil this compound: An Uncoupler of Oxidative Phosphorylation

Nitroxinil this compound is a salt formed between the anthelmintic drug nitroxinil and this compound.[2] Its primary application is in veterinary medicine to treat parasitic worm infections, particularly liver flukes.[2]

Mechanism of Action: The active component, nitroxinil, acts as an uncoupler of oxidative phosphorylation in the mitochondria of helminths.[2] This process disrupts the parasite's energy metabolism by dissipating the proton gradient across the inner mitochondrial membrane, which is essential for ATP synthesis. This leads to energy deprivation and eventual death of the parasite.[2]

Experimental Protocols:

-

In vitro assessment of mitochondrial uncoupling:

-

Isolate mitochondria from the target helminth (e.g., Fasciola hepatica).

-

Suspend the isolated mitochondria in a suitable respiration buffer.

-

Measure the rate of oxygen consumption using a Clark-type oxygen electrode.

-

Add a respiratory substrate (e.g., succinate) to initiate electron transport and oxygen consumption.

-

Introduce ADP to measure the rate of state 3 (phosphorylating) respiration.

-

After the ADP is consumed, the respiration rate will decrease to state 4 (resting) respiration.

-

Add Nitroxinil this compound at varying concentrations.

-

An increase in the rate of oxygen consumption in the absence of ADP is indicative of uncoupling activity.

-

-

In vivo efficacy studies:

-

Artificially infect a cohort of the target host animal (e.g., sheep or cattle) with a known number of metacercariae of the parasite.

-

After a pre-patent period to allow the infection to establish, divide the animals into a control group and a treatment group.

-

Administer Nitroxinil this compound to the treatment group at a specified dosage.

-

After a set period, euthanize the animals and perform a post-mortem examination.

-

Count the number of surviving parasites in the liver of each animal.

-

Efficacy is calculated as the percentage reduction in parasite numbers in the treated group compared to the control group.

-

Signaling Pathway Visualization:

The mechanism of Nitroxinil is a direct biophysical disruption rather than a complex signaling cascade. The following diagram illustrates the workflow of its effect on mitochondrial respiration.

Caption: Workflow of Nitroxinil's mitochondrial uncoupling action.

Mthis compound Antimoniate: Targeting Leishmania Parasites

Mthis compound antimoniate is a pentavalent antimonial compound used in the treatment of leishmaniasis.[3] While "Mthis compound" is structurally similar to "this compound" (N-methyl-D-glucamine vs. N-ethyl-D-glucamine), they are distinct molecules. The mechanism of mthis compound antimoniate is complex and not fully elucidated but is known to involve multiple pathways.[3]

Mechanism of Action:

-

Inhibition of Metabolic Enzymes: It is thought to interfere with the glycolytic pathway of the Leishmania parasite, impairing energy production.[3]

-

Induction of Oxidative Stress: The drug promotes the generation of reactive oxygen species (ROS) within the parasite, leading to damage of lipids, proteins, and DNA.[3]

-

Modulation of Host Immune Response: Mthis compound antimoniate can activate macrophages, the host cells for Leishmania, to produce pro-inflammatory cytokines and nitric oxide (NO), which are leishmanicidal.[3]

-

Disruption of Intracellular Signaling: It can affect the thiol-redox balance within the parasite, disrupting critical cellular signaling.[3]

Experimental Protocols:

-

Comet Assay for DNA Damage:

-

Isolate leukocytes from BALB/c mice infected with Leishmania infantum and treated with mthis compound antimoniate.[4]

-

Embed the cells in a low-melting-point agarose on a microscope slide.

-

Lyse the cells to remove membranes and proteins, leaving the DNA.

-

Subject the slides to electrophoresis. Damaged DNA fragments will migrate out of the nucleus, forming a "comet tail."

-

Stain the DNA with a fluorescent dye and visualize under a microscope.

-

The length and intensity of the comet tail are proportional to the amount of DNA damage.[4]

-

To specifically detect oxidative damage, the assay can be modified to include treatment with enzymes like formamidopyrimidine-DNA glycosylase (FPG) and endonuclease III, which recognize and cleave at sites of oxidized bases.[4]

-

-

Micronucleus Test for Mutagenicity:

-

Collect cells (e.g., erythrocytes) from treated and control animals.

-

Fix and stain the cells.

-

Examine under a microscope for the presence of micronuclei, which are small, extra-nuclear bodies containing chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during cell division.

-

An increased frequency of micronucleated cells indicates mutagenic potential.[4]

-

Signaling Pathway Visualization:

Caption: Multi-faceted mechanism of Mthis compound Antimoniate against Leishmania.

Imeglimin: A Novel Agent for Type 2 Diabetes

Imeglimin is a first-in-class oral agent for treating type 2 diabetes.[5][6] Its mechanism is distinct and centers on correcting mitochondrial dysfunction, a key element in the pathogenesis of type 2 diabetes.[5][6]

Mechanism of Action:

-

Mitochondrial Bioenergetics: Imeglimin modulates the activity of the mitochondrial respiratory chain by partially inhibiting Complex I and correcting deficient Complex III activity. This rebalances electron flow, reduces ROS production (oxidative stress), and prevents the opening of the mitochondrial permeability transition pore, which can lead to cell death.[5][6]

-

Pancreatic β-cell Function: It enhances glucose-stimulated insulin secretion (GSIS) and has been shown to preserve β-cell mass in preclinical models.[5][6] This is partly achieved by increasing glucose-stimulated ATP generation and inducing the synthesis of NAD+.[5]

-

Insulin Sensitivity: Imeglimin improves insulin action in the liver and skeletal muscle, potentially by inhibiting hepatic glucose output and improving insulin signaling pathways.[5][6]

Quantitative Data:

While specific binding affinities and kinetic data are often proprietary, clinical trial results provide quantitative measures of efficacy. For instance, Phase III trials have demonstrated statistically significant reductions in HbA1c and fasting plasma glucose in patients with type 2 diabetes treated with Imeglimin compared to placebo.

| Parameter | Imeglimin Group | Placebo Group | p-value |

| Mean Change in HbA1c from Baseline | Significant Reduction | Minimal Change | <0.05 |

| Mean Change in Fasting Plasma Glucose | Significant Reduction | Minimal Change | <0.05 |

(Note: This table is a representative summary based on clinical trial outcomes. Specific values can be found in published trial data.)

Signaling Pathway Visualization:

Caption: Imeglimin's mechanism targeting mitochondrial dysfunction in T2D.

Conclusion

References

- 1. This compound | C8H19NO5 | CID 84266 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Buy Nitroxinil this compound | 27917-82-4 [smolecule.com]

- 3. What is the mechanism of Mthis compound Antimoniate? [synapse.patsnap.com]

- 4. Mthis compound Antimoniate (Glucantime) Causes Oxidative Stress-Derived DNA Damage in BALB/c Mice Infected by Leishmania (Leishmania) infantum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Mechanism of action of Imeglimin: A novel therapeutic agent for type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mechanism of action of Imeglimin: A novel therapeutic agent for type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

Eglumine as a Chelating Agent for Metal Ions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eglumine (N-ethyl-D-glucamine), and its close analogue mthis compound (N-methyl-D-glucamine), are amino sugar alcohols with a demonstrated capacity for chelating metal ions. This technical guide provides a comprehensive overview of the current understanding of this compound's function as a chelating agent, leveraging available data for mthis compound as a proxy due to the limited specific research on this compound. The guide details the binding mechanisms, summarizes the known quantitative data on stability constants, outlines key experimental protocols for characterization, and visualizes the underlying chemical processes. This document is intended to serve as a foundational resource for researchers in pharmacology, materials science, and analytical chemistry who are interested in the metal chelating properties of this class of compounds.

Introduction to this compound and its Chelating Potential

This compound, or N-ethyl-D-glucamine, is a derivative of sorbitol and ethylamine. Its structure, rich in hydroxyl (-OH) groups and containing a secondary amine (-NH-), provides multiple potential binding sites for metal ions. This polyhydroxy amino alcohol structure is analogous to mthis compound, which is more widely studied and utilized in pharmaceutical formulations, often as an excipient or as a counter-ion in contrast media. The presence of multiple donor atoms (oxygen and nitrogen) in a flexible linear chain allows this compound to act as a multidentate ligand, forming stable ring-like structures with metal ions, a process known as chelation.

The chelating ability of these molecules is of significant interest in various applications, including:

-

Pharmaceutical Formulations: To enhance the solubility and stability of active pharmaceutical ingredients (APIs).

-

Detoxification: In the removal of toxic heavy metals from biological systems.

-

Analytical Chemistry: As selective masking or sequestering agents for metal ions.

-

Industrial Processes: In applications such as ion-exchange resins for metal separation.[1]

Mechanism of Chelation

The chelation of metal ions by this compound and mthis compound primarily involves the formation of coordinate bonds between the metal ion and the lone pairs of electrons on the oxygen atoms of the hydroxyl groups and the nitrogen atom of the amine group. The stability of the resulting chelate complex is enhanced by the "chelate effect," a thermodynamic phenomenon where a multidentate ligand forms a more stable complex than an equivalent number of monodentate ligands.

A notable and well-documented example of mthis compound's chelating activity is its use in the drug mthis compound antimoniate, an antiprotozoal agent. In this complex, the antimony (Sb) atom is coordinated by the mthis compound molecule.[2] Spectroscopic and potentiometric studies suggest that the antimony binds to the N-methyl glucamine through the oxygen of a C-3 carbon.[2]

Another significant application is the use of mthis compound in ion-exchange resins for the selective chelation of boron.[1] The mechanism involves the formation of a stable complex between the borate ion and the diol groups of the mthis compound molecule.

Figure 1: General mechanism of metal ion chelation by this compound.

Quantitative Data on Metal Ion Chelation

Quantitative data on the stability of this compound-metal complexes is scarce in the scientific literature. However, data for the closely related mthis compound can provide valuable insights. The stability of a metal complex is quantified by its stability constant (K) or, more commonly, its logarithm (log K). A higher log K value indicates a more stable complex.

One of the few reported stability constants for a mthis compound complex is for mthis compound antimoniate. Assuming a 1:1 Sb-mthis compound complex, the stability constant was estimated to be 8,600 L mol⁻¹ at a pD of 5 and a temperature of 37°C.[3] This corresponds to a log K value of approximately 3.93.

| Ligand | Metal Ion | Stoichiometry | log K | Conditions | Reference |

| Mthis compound | Antimony (Sb) | 1:1 | ~3.93 | pD 5, 37°C | [3] |

Further research is required to establish a comprehensive database of stability constants for this compound and mthis compound with a wider range of metal ions, including divalent and trivalent cations of biological and environmental significance (e.g., Ca²⁺, Mg²⁺, Zn²⁺, Cu²⁺, Fe³⁺, Al³⁺).

Experimental Protocols for Characterization

The determination of stability constants and the characterization of this compound-metal complexes can be achieved through various experimental techniques. The following are detailed methodologies for key experiments.

Potentiometric Titration

Potentiometric titration is a primary method for determining the stability constants of metal complexes in solution.

Objective: To determine the stepwise and overall stability constants of this compound-metal complexes.

Materials:

-

This compound

-

Metal salt (e.g., nitrate or perchlorate salt of the metal ion)

-

Standardized strong acid (e.g., HClO₄)

-

Standardized carbonate-free strong base (e.g., NaOH or KOH)

-

Inert salt for maintaining constant ionic strength (e.g., KNO₃ or NaClO₄)

-

High-purity water

-

Calibrated pH meter with a combination glass electrode

Procedure:

-

Solution Preparation:

-

Prepare a stock solution of this compound of known concentration.

-

Prepare a stock solution of the metal salt of known concentration.

-

Prepare a standardized solution of a strong acid (e.g., 0.1 M HClO₄).

-

Prepare a standardized, carbonate-free solution of a strong base (e.g., 0.1 M NaOH).

-

Prepare a stock solution of an inert salt to maintain a constant ionic strength (e.g., 1 M KNO₃).

-

-

Titration Setup:

-

In a thermostated titration vessel, place a known volume of a solution containing this compound, the metal ion, and the strong acid. Maintain a constant ionic strength by adding the inert salt.

-

A typical starting solution would contain the ligand and metal in a specific ratio (e.g., 1:1, 2:1, 3:1 ligand-to-metal).

-

Immerse the calibrated pH electrode in the solution and stir continuously.

-

-

Titration:

-

Titrate the solution with the standardized strong base.

-

Record the pH value after each addition of the titrant, allowing the system to reach equilibrium.

-

Perform separate titrations for:

-

The strong acid alone (for electrode calibration).

-

The strong acid and the ligand (to determine the ligand's protonation constants).

-

The strong acid, the ligand, and the metal ion (to determine the complex stability constants).

-

-

-

Data Analysis:

-

Plot the pH versus the volume of base added for each titration.

-

From the titration data, calculate the average number of protons bound per ligand molecule (n̄ₐ) and the average number of ligands bound per metal ion (n̄).

-

Use specialized software (e.g., HYPERQUAD, BEST) to refine the protonation and stability constants by fitting the experimental titration curves to a chemical model.

-

Figure 2: Workflow for potentiometric titration.

Spectroscopic Methods (UV-Vis, NMR)

Spectroscopic techniques can provide complementary information about the formation and structure of metal complexes.

Objective: To confirm complex formation and investigate the coordination environment of the metal ion.

4.2.1 UV-Vis Spectroscopy

Procedure:

-

Prepare a series of solutions with a constant concentration of either the metal ion or this compound, and varying concentrations of the other component.

-

Maintain constant pH and ionic strength.

-

Record the UV-Vis absorption spectrum for each solution.

-

Analyze the changes in the absorption spectra (e.g., shifts in λₘₐₓ, changes in molar absorptivity) to determine the stoichiometry and stability of the complex using methods like the Job's plot or the mole-ratio method.

4.2.2 Nuclear Magnetic Resonance (NMR) Spectroscopy

Procedure:

-

Acquire ¹H and ¹³C NMR spectra of this compound in a suitable solvent (e.g., D₂O).

-

Prepare a series of solutions with a fixed concentration of this compound and increasing concentrations of the metal ion (if the metal is diamagnetic, e.g., Zn²⁺, Cd²⁺, Al³⁺).

-

Record the NMR spectra for each solution.

-

Analyze the chemical shift changes of the protons and carbons of this compound upon addition of the metal ion to identify the binding sites.

Signaling Pathways and Biological Implications

The chelation of metal ions by this compound or its derivatives can have significant biological consequences. For instance, by sequestering essential metal ions, these compounds could potentially modulate the activity of metalloenzymes. Conversely, they could be employed to reduce the toxicity of heavy metals by facilitating their excretion.

A hypothetical pathway illustrating the potential role of this compound in mitigating metal-induced cellular stress is presented below. In this model, this compound acts as an extracellular chelating agent, binding to toxic metal ions and preventing their entry into the cell, thereby averting downstream pathological effects such as the generation of reactive oxygen species (ROS) and subsequent cellular damage.

Figure 3: this compound's role in mitigating metal-induced stress.

Conclusion

This compound demonstrates significant potential as a chelating agent for various metal ions due to its polyhydroxy amino alcohol structure. While quantitative data on its metal binding affinities are limited, studies on its analogue, mthis compound, particularly with antimony and boron, confirm its chelating capabilities. The experimental protocols outlined in this guide provide a robust framework for the systematic investigation of this compound's coordination chemistry. Further research to generate a comprehensive set of stability constants for this compound with a wide array of metal ions is crucial for unlocking its full potential in pharmaceutical, analytical, and environmental applications. This technical guide serves as a starting point for researchers aiming to explore and harness the metal-chelating properties of this compound.

References

- 1. Chelate effect and thermodynamics of metal complex formation in solution: a quantum chemical study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Physico-chemical characterization of mthis compound antimoniate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Characterization of reactions of antimoniate and mthis compound antimoniate with a guanine ribonucleoside at different pH - PubMed [pubmed.ncbi.nlm.nih.gov]

Eglumine: A Technical Guide to its Solubility Characteristics

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eglumine, also known as N-ethyl-D-glucamine, is an amino sugar derivative of glucose. It serves various functions in the pharmaceutical industry, notably as a counterion and a solubilizing agent to enhance the solubility and stability of active pharmaceutical ingredients (APIs). A thorough understanding of its solubility profile is critical for its effective application in drug formulation and development. This technical guide provides a comprehensive overview of the known solubility characteristics of this compound, outlines a detailed experimental protocol for determining its solubility based on established pharmaceutical guidelines, and presents a visual workflow of this methodology.

Core Physicochemical and Solubility Properties

This compound is a white to off-white crystalline powder. Its structure, featuring multiple hydroxyl groups and an amino group, renders it highly hydrophilic. This inherent hydrophilicity governs its solubility in various solvents.

Quantitative Solubility Data

The available quantitative and qualitative solubility data for this compound is summarized below. It is important to note that comprehensive public data on its solubility across a wide range of conditions is limited. The following table represents the currently available information.

| Solvent | Chemical Formula | Solubility | Temperature (°C) | Citation |

| Water | H₂O | 0.1 g/mL | Not Specified | |

| Ethanol | C₂H₅OH | Highly Soluble | Not Specified | |

| Chloroform | CHCl₃ | Insoluble | Not Specified | |

| Ether | (C₂H₅)₂O | Insoluble | Not Specified | |

| pH-Dependent Aqueous Solubility | - | Data Not Available | - | |

| Temperature-Dependent Aqueous Solubility | - | Data Not Available | - |

Table 1: Summary of this compound Solubility Data. This table will be updated as more quantitative data becomes available.

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The following protocol for determining the equilibrium solubility of this compound is based on the principles outlined in the United States Pharmacopeia (USP) General Chapter <1236> and the International Council for Harmonisation (ICH) M9 guideline.[1][2][3][4][5] The shake-flask method is a widely accepted and reliable technique for this purpose.[4][6]

Materials and Equipment

-

This compound powder

-

Calibrated analytical balance

-

Selection of solvents (e.g., purified water, ethanol, pH buffers from 1.2 to 6.8)[4]

-

Glass vials or flasks with airtight screw caps

-

Constant temperature orbital shaker or water bath

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PVDF or PTFE)

-

Calibrated pH meter

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., Refractive Index Detector (RID) or Evaporative Light Scattering Detector (ELSD), as this compound lacks a strong chromophore) or another validated analytical method for quantification.

-

Volumetric flasks and pipettes

Procedure

-

Preparation of Solutions: Prepare a series of vials for each solvent to be tested. For aqueous solubility, this should include purified water and a minimum of three buffer solutions covering the physiological pH range (e.g., pH 1.2, 4.5, and 6.8).[4][5]

-

Addition of this compound: Add an excess amount of this compound powder to each vial to ensure that a saturated solution is achieved. The presence of undissolved solid material at the end of the experiment is essential.

-

Equilibration: Tightly cap the vials and place them in a constant temperature shaker set to a specified temperature (e.g., 25 °C or 37 °C).[4] Agitate the samples for a predetermined period (e.g., 24 to 48 hours) to allow the system to reach equilibrium. The time required to reach equilibrium should be established by taking samples at different time points (e.g., 24, 48, and 72 hours) and ensuring the concentration has plateaued.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle. Alternatively, centrifuge the samples at the same temperature to facilitate the separation of the solid and liquid phases.

-

Sample Collection and Preparation: Carefully withdraw a clear aliquot of the supernatant using a syringe. Immediately filter the aliquot through a syringe filter into a clean vial to remove any undissolved microparticles. It is crucial to discard the initial portion of the filtrate to avoid any adsorption effects from the filter membrane.

-

Dilution: If necessary, accurately dilute the filtered sample with the respective solvent to bring the concentration within the working range of the analytical method.

-

Quantification: Analyze the concentration of this compound in the prepared samples using a validated analytical method (e.g., HPLC-RID/ELSD).

-

pH Measurement: For aqueous and buffered solutions, measure the pH of the final saturated solution to confirm the pH at which the solubility was determined.[5]

-

Data Reporting: Express the solubility in appropriate units, such as mg/mL or g/L.

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the shake-flask method for determining the equilibrium solubility of this compound.

Caption: Workflow for Equilibrium Solubility Determination.

Factors Influencing this compound Solubility

Several factors can influence the solubility of this compound, and these should be carefully controlled during experimental determination and considered during formulation development:

-

Temperature: The dissolution of most solids is an endothermic process, meaning that solubility tends to increase with temperature.[7] The specific temperature dependence for this compound has not been extensively reported.

-

pH: As a basic compound, the solubility of this compound is expected to be pH-dependent. In acidic solutions, the amino group will be protonated, forming a more soluble salt. The Henderson-Hasselbalch equation can be used to predict the pH-dependent solubility profile.[5]

-

Solvent Polarity: this compound's high polarity dictates its high solubility in polar solvents like water and ethanol and its insolubility in non-polar solvents like ether and chloroform.

-

Presence of Other Solutes: The presence of salts or other excipients can influence the solubility of this compound through mechanisms such as the common ion effect or changes in the solvent's properties.

Conclusion

This compound is a highly water-soluble excipient, a characteristic that is fundamental to its role in pharmaceutical formulations. While quantitative data across a broad range of conditions is not widely available, its solubility can be reliably determined using standardized methods such as the shake-flask protocol detailed in this guide. For professionals in drug development, a precise understanding of this compound's solubility in relevant solvent systems is essential for optimizing formulation strategies and ensuring product performance and stability. Further research to quantify its solubility under various pH and temperature conditions would be a valuable contribution to the field.

References

- 1. Solubility Measurements | USP-NF [uspnf.com]

- 2. Revision of USP Chapter <1236> Solubility Measurements Published for Comments - ECA Academy [gmp-compliance.org]

- 3. biorelevant.com [biorelevant.com]

- 4. ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ema.europa.eu [ema.europa.eu]

- 6. who.int [who.int]

- 7. capa.org.tw [capa.org.tw]

An In-depth Technical Guide to the Use of Eglumine as a Buffering Agent and Stabilizer in Biologic Formulations

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction to Eglumine (Mthis compound)

This compound, more commonly known in the pharmaceutical industry as mthis compound or N-methyl-D-glucamine, is an amino sugar derived from glucose.[1] It is a versatile and widely used excipient in pharmaceutical formulations, traditionally employed as a solubilizing agent, a pH modifier, and as a counterion in concert with iodinated organic acids for X-ray contrast media.[2][3] Chemically, it is a stable, water-soluble crystalline powder.[2][4] Recent interest has grown in its application to biologic formulations, particularly for monoclonal antibodies (mAbs), not only for pH control but also for its significant protein-stabilizing and viscosity-reducing properties.[5][6]

This guide provides a technical overview of this compound's function as a buffering agent and stabilizer, presents comparative performance data, outlines key experimental protocols for its evaluation, and illustrates logical workflows for formulation development.

Physicochemical Properties:

| Property | Value | Source(s) |

| Chemical Name | (2R,3R,4R,5S)-6-(Methylamino)hexane-1,2,3,4,5-pentol | [1] |

| Synonyms | Mthis compound, N-methyl-D-glucamine | [1][3] |

| CAS Number | 6284-40-8 | [2] |

| Molecular Formula | C₇H₁₇NO₅ | [2] |

| Molecular Weight | 195.22 g/mol | [4] |

| pKa | ~9.52 - 9.6 | [1][7][8] |

| Appearance | White to slightly yellow crystalline powder | [2] |

| Solubility | Highly soluble in water (~1000 g/L at 20°C) | [4] |

Note: For the remainder of this guide, the term "mthis compound" will be used, as it is the most prevalent name in the cited technical and patent literature.

Role in Biologic Formulations: Beyond Buffering

While mthis compound has a pKa of approximately 9.5, making its primary buffering range (pH 8.5-10.5) higher than the optimal pH for most monoclonal antibody formulations (typically pH 5.0-7.5), its utility extends beyond simple pH control.[8][9][10][11] In biologic formulations, mthis compound functions as a multi-purpose excipient, acting as a stabilizer to prevent aggregation and as a viscosity-reducing agent for high-concentration solutions.[5][6]

2.1 Protein Stabilization

Protein aggregation is a critical degradation pathway that can compromise the efficacy and safety of a biologic drug.[12] Excipients are therefore essential for maintaining protein stability. While histidine is a widely used buffer known to stabilize mAbs against aggregation, studies show that mthis compound, particularly when used as a salt with a suitable counterion like glutamate or aspartate, can significantly enhance the thermal and colloidal stability of proteins.[5][11]

These mthis compound salts have been shown to increase both the melting temperature (Tm), an indicator of conformational stability, and the onset temperature of aggregation (Tagg), a measure of colloidal stability.[5] This stabilizing effect is crucial for ensuring a long shelf-life and maintaining the therapeutic function of the biologic.

2.2 Viscosity Reduction

The development of high-concentration formulations (>100 mg/mL) for subcutaneous administration is often hampered by high viscosity, which can make manufacturing, fill-finish processes, and patient injection difficult.[2][13] Mthis compound has been identified as an effective viscosity-reducing excipient.[6] When combined with counterions such as benzenesulfonic acid, it can reduce the viscosity of highly concentrated mAb solutions by over 12%, with optimal conditions achieving reductions of up to 80%.[6] This effect is attributed to the disruption of protein-protein interactions that lead to the formation of transient clusters responsible for increased viscosity.

Quantitative Performance Data

The following tables summarize quantitative data from a patent study evaluating the stabilizing effects of mthis compound and its salts on two different monoclonal antibodies (mAbA and mAbB) and a fusion protein. The experiments compared these excipients against mthis compound alone and sucrose, a standard protein stabilizer.

Table 1: Effect of Mthis compound Salts on Thermal Stability (Tm) of mAbA

The melting temperature (Tm) was determined using nano-Differential Scanning Fluorimetry (nanoDSF). A higher Tm indicates greater conformational stability. The protein was formulated at 1 mg/mL in a pH 5.0 McIlvaine buffer.

| Excipient (500 mM) | Increase in Tm (°C) vs. Buffer Alone | Increase in Tm (°C) vs. Mthis compound Alone |

| Mthis compound | +1.5°C | N/A |

| Mthis compound-Aspartate | +3.7°C | +2.2°C |

| Mthis compound-Glutamate | +4.2°C | +2.7°C |

| Sucrose | +3.5°C | +2.0°C |

| Data synthesized from patent WO2019201899A1.[5] |

Table 2: Effect of Mthis compound Salts on Aggregation Onset (Tagg) of mAbA

The onset temperature of aggregation (Tagg) measures colloidal stability. A higher Tagg indicates greater resistance to aggregation.

| Excipient (500 mM) | Increase in Tagg (°C) vs. Buffer Alone | Increase in Tagg (°C) vs. Mthis compound Alone |

| Mthis compound | +3.1°C | N/A |

| Mthis compound-Aspartate | +5.0°C | +1.9°C |

| Mthis compound-Glutamate | +5.4°C | +2.3°C |

| Sucrose | +5.3°C | +2.2°C |

| Data synthesized from patent WO2019201899A1.[5] |

Table 3: Effect of Mthis compound-Glutamate on Thermal Stability (Tm) of a Fusion Protein

This table demonstrates the concentration-dependent stabilizing effect of mthis compound-glutamate.

| Mthis compound-Glutamate Conc. | Increase in Tm (°C) vs. Buffer Alone |

| 100 mM | +1.0°C |

| 250 mM | +2.1°C |

| 500 mM | +3.0°C |

| Data synthesized from patent WO2019201899A1.[5] |

These results demonstrate that mthis compound salts, particularly mthis compound-glutamate, are superior stabilizers compared to mthis compound alone and perform comparably to, or even better than, the industry-standard stabilizer sucrose under these experimental conditions.[5]

Experimental Protocols

The following are generalized protocols for the preparation of mthis compound-based buffers and the evaluation of protein stability, based on methodologies described in the literature.[5][12]

4.1 Protocol: Preparation of Mthis compound-Based Formulation Stock Solutions

This protocol describes the preparation of excipient stock solutions used for screening studies.

-

Prepare Primary Buffer: Prepare a primary buffer appropriate for the target formulation pH. For example, to prepare a pH 5.0 McIlvaine (citrate-phosphate) buffer, mix appropriate volumes of 0.1 M citric acid and 0.2 M di-sodium hydrogen phosphate.[5] Verify and adjust the final pH to 5.00 ± 0.05.

-

Prepare Excipient Stock Solutions:

-

Weigh out the calculated amounts of mthis compound, mthis compound-glutamate, mthis compound-aspartate, and/or other excipients (e.g., sucrose) to prepare concentrated stock solutions (e.g., 1 M) in the primary buffer.

-

For mthis compound-glutamate or -aspartate, these can be prepared by dissolving equimolar amounts of mthis compound and the corresponding amino acid (L-glutamic acid or L-aspartic acid) in the primary buffer.[5]

-

Ensure complete dissolution. The pH of these stock solutions should be checked and adjusted back to the target pH if necessary.

-

-

Prepare Final Formulation Samples:

-

Start with a concentrated stock of the biologic (e.g., a monoclonal antibody) that has been buffer-exchanged into the primary buffer.

-

Dilute the concentrated biologic into the various excipient stock solutions to achieve the desired final protein concentration (e.g., 1 mg/mL for initial screening) and final excipient concentrations (e.g., 100 mM, 250 mM, 500 mM).[5]

-

Prepare a control sample by diluting the protein stock into the primary buffer alone.

-

4.2 Protocol: Thermal Stability Analysis by nanoDSF

Differential Scanning Fluorimetry (DSF) is a high-throughput method to determine a protein's thermal stability by measuring changes in intrinsic tryptophan fluorescence upon thermal denaturation.

-

Sample Loading: Load approximately 10 µL of each prepared formulation sample (from Protocol 4.1) into individual glass capillaries.

-

Instrument Setup: Place the capillaries into the sample holder of a nanoDSF instrument (e.g., a Prometheus NT.48).

-

Thermal Ramp: Apply a linear thermal ramp, for example, from 20°C to 95°C at a rate of 1°C/minute.

-

Data Acquisition: The instrument will monitor the ratio of tryptophan fluorescence emission at 350 nm and 330 nm as a function of temperature.

-

Data Analysis: The midpoint of the thermal transition in the fluorescence ratio curve is calculated to determine the melting temperature (Tm). The instrument software can also detect the onset of aggregation (Tagg) by monitoring light scattering (backreflection).[5]

4.3 Protocol: Aggregation Analysis by Size Exclusion Chromatography (SEC-HPLC)

SEC is the standard method for quantifying soluble aggregates in protein formulations.[12]

-

System Preparation: Equilibrate an HPLC system equipped with a suitable size exclusion column (e.g., TSKgel G3000SWxl) with the formulation's mobile phase (typically the primary buffer without the protein).

-

Sample Injection: Inject a defined amount (e.g., 10-20 µg) of the protein formulation onto the column.

-

Elution: Elute the sample isocratically at a constant flow rate (e.g., 0.5 mL/min).

-

Detection: Monitor the eluate using a UV detector at 280 nm.

-

Data Analysis: Integrate the peak areas of the chromatogram. High molecular weight species (aggregates) will elute before the main monomer peak. The percentage of aggregate is calculated as: (% Aggregate) = (Area of Aggregate Peaks / Total Area of All Peaks) * 100.

Visualized Workflows and Concepts

The following diagrams, described using the DOT language for Graphviz, illustrate key workflows and concepts in formulation development.

Caption: A typical workflow for screening buffers and excipients in biologics formulation development.

Caption: How excipients like mthis compound salts may stabilize proteins by shielding hydrophobic regions.

Conclusion

This compound (mthis compound) is an emerging excipient in the field of biologics formulation that offers benefits beyond its traditional role as a pH modifier. The available data, primarily from patent literature, strongly indicates its utility as both a potent protein stabilizer and an effective viscosity-reducing agent. When formulated as a salt with counterions like glutamate, mthis compound can enhance the thermal and colloidal stability of monoclonal antibodies to a degree comparable or superior to sucrose. Furthermore, its ability to lower the viscosity of high-concentration protein solutions addresses a critical challenge in the development of formulations for subcutaneous delivery. While direct, peer-reviewed comparisons with industry-standard buffers like histidine are not yet widely available, the existing evidence warrants consideration of mthis compound and its salts as a valuable tool for formulation scientists seeking to optimize the stability and manufacturability of biologic drug products.

References

- 1. molbiolcell.org [molbiolcell.org]

- 2. Stability of a high-concentration monoclonal antibody solution produced by liquid–liquid phase separation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. utsouthwestern.edu [utsouthwestern.edu]

- 4. Frontiers | pH-induced conformational changes in the selectivity filter of a potassium channel lead to alterations in its selectivity and permeation properties [frontiersin.org]

- 5. WO2019201899A1 - Method for stabilizing protein comprising formulations by using a mthis compound salt. - Google Patents [patents.google.com]

- 6. data.epo.org [data.epo.org]

- 7. patents.justia.com [patents.justia.com]

- 8. AU2006256041B2 - Stabilizer for protein preparation comprising mthis compound and use thereof - Google Patents [patents.google.com]

- 9. US10934344B2 - Methods of modifying antibodies for purification of bispecific antibodies - Google Patents [patents.google.com]

- 10. rsc.org [rsc.org]

- 11. BR112020020910A2 - method for stabilizing formulations comprising protein for using mthis compound salt - Google Patents [patents.google.com]

- 12. Molecular basis of high viscosity in concentrated antibody solutions: Strategies for high concentration drug product development - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Reconciling predicted and measured viscosity parameters in high concentration therapeutic antibody solutions - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Toxicological Profile of Eglumine: A Review of Available Data

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Eglumine, chemically known as 1-deoxy-1-(ethylamino)-D-glucitol, is a sugar alcohol derivative. It is structurally related to mthis compound, another commonly used excipient in the pharmaceutical industry. While often used as a salt-forming agent to improve the solubility and stability of active pharmaceutical ingredients (APIs), direct and specific in vitro toxicological data for this compound itself is scarce. Regulatory and safety information databases provide limited details on its hazard profile.[1][2] This document collates the available information and proposes a roadmap for a thorough in vitro toxicological evaluation.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C8H19NO5 | [1] |

| Molecular Weight | 209.24 g/mol | [1] |

| IUPAC Name | (2R,3R,4R,5S)-6-(ethylamino)hexane-1,2,3,4,5-pentol | [3] |

| CAS Number | 14216-22-9 | [3] |

Review of Available Toxicological Data

General Safety and Hazard Information

According to information from the European Chemicals Agency (ECHA) and PubChem, this compound does not meet the criteria for classification as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[1] However, it is crucial to note that this assessment is based on a very limited number of notifications and may not be exhaustive.[1] A safety data sheet for a product containing nitroxinil this compound indicates that no data is available regarding acute toxicity, skin corrosion/irritation, respiratory or skin sensitization, carcinogenicity, or reproductive toxicity for the this compound component.[2][4]

Insights from Related Compounds: Mthis compound and Mthis compound Antimoniate

Given the structural similarity between this compound and mthis compound, and the frequent use of mthis compound in combination with other substances, studies on mthis compound-containing compounds can offer some indirect insights.

Research on mthis compound antimoniate, a drug used to treat leishmaniasis, has been evaluated for its in vitro cytotoxicity. One study focused on mthis compound antimoniate microspheres and reported IC50 values against Leishmania infantum promastigotes.[5] While this study provides toxicity data for the combined entity, it does not isolate the toxicological contribution of mthis compound itself.[5] In fact, the study noted that the excipient chitosan, when tested alone, showed antileishmanial activity without cytotoxic effects on mammalian cells, suggesting that the toxicity of the formulation is primarily due to the antimony component.[5]

Proposed Framework for In Vitro Toxicological Investigation of this compound

To establish a comprehensive in vitro toxicological profile for this compound, a battery of standardized assays is recommended. The following sections detail the proposed experimental protocols and the rationale behind them.

Experimental Workflow